molecular formula C20H21N3O2 B2691120 2-[(2-methylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1029764-02-0

2-[(2-methylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2691120
CAS No.: 1029764-02-0
M. Wt: 335.407
InChI Key: FYOMHANTNRIMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic quinazolinone derivative offered as a high-quality building block for pharmaceutical and life sciences research. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological profiles . Structurally related acetamide-quinazolinone hybrids have been identified as potent and selective antagonists for neuroendocrine targets such as the vasopressin V1b receptor, demonstrating low nanomolar affinity and good selectivity over related receptors . This suggests potential applications in researching disorders of the hypothalamic-pituitary-adrenal (HPA) axis. Furthermore, various quinazolinone derivatives have demonstrated notable cytotoxic activity against a range of human cancer cell lines, including promyelocytic leukemia (HL60), non-Hodgkin lymphoma (U937), cervical cancer (HeLa), and glioblastoma (T98G), making them valuable scaffolds in anticancer drug discovery . The mechanism of action for such compounds often involves enzyme inhibition; for instance, some quinazolinones act as dihydrofolate reductase (DHFR) inhibitors, preventing nucleotide synthesis and leading to cancer cell death . Other research avenues include the development of selective histone deacetylase 6 (HDAC6) inhibitors for potential use in peripheral neuropathies , and the use of quantitative structure-activity relationship (QSAR) modeling and molecular docking studies to design more potent efflux pump inhibitors to overcome multi-drug resistance in cancer . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methylquinazolin-4-yl)oxy-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12-9-13(2)19(14(3)10-12)23-18(24)11-25-20-16-7-5-6-8-17(16)21-15(4)22-20/h5-10H,11H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOMHANTNRIMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2-methylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

The compound’s structural analogs can be categorized based on substituent type and crystallographic behavior:

Compound Name Substituent on Acetamide Crystal System Space Group Molecules per Asymmetric Unit Key Structural Features
TMPA (N-(2,4,6-trimethylphenyl)acetamide) -CH₃ Monoclinic P2₁/c 1 Planar acetamide; minimal steric effects
TMPMA (N-(2,4,6-trimethylphenyl)-2-methylacetamide) -CH₂CH₃ Monoclinic P2₁/n 1 Increased steric hindrance
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide -Ar-Cl₂, -thiazol Monoclinic P2₁/c 1 Twisted aryl-thiazol angle (61.8°)
Target Compound -O-(2-methylquinazolin-4-yl) Not reported Bulky heterocyclic substituent

Substituent Effects :

  • The 2-methylquinazolin-4-yloxy group in the target compound introduces greater steric bulk compared to alkyl (TMPA, TMPMA) or halogenated (TMPDCA ) analogs. This likely impacts crystal packing, solubility, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking).
  • In contrast, compounds like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide feature smaller heterocycles (thiazol) and halogenated aryl groups, resulting in distinct torsion angles (61.8° between aryl and thiazol planes) and hydrogen-bonding motifs (N–H⋯N interactions).

Electronic Properties :

  • The quinazoline moiety’s electron-deficient aromatic system may enhance electrophilic reactivity or metal-coordination capabilities compared to alkyl-substituted acetamides. This contrasts with thiazol-containing analogs, where the sulfur atom could participate in coordination chemistry .

Crystallographic Trends :

  • Analogs like TMPDCA (N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide) exhibit two molecules per asymmetric unit due to steric and electronic disparities, suggesting that the target compound’s bulky quinazolinyloxy group might similarly influence crystal symmetry or packing .

Research Findings and Implications

  • Structural Flexibility : Substitution on the acetamide’s methylene carbon significantly alters molecular conformation. For instance, TMPMA’s ethyl group increases steric hindrance, while the target compound’s quinazolinyloxy group likely enforces a rigid, planar geometry .
  • Hydrogen Bonding : Thiazol-containing analogs form R₂²(8) hydrogen-bonded dimers , whereas the target compound’s quinazoline oxygen and amide NH may enable alternative packing motifs (e.g., N–H⋯O interactions).

Biological Activity

2-[(2-methylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a quinazoline moiety linked to a trimethylphenyl acetamide group. Its molecular formula is C16H18N2OC_{16}H_{18}N_{2}O, and it has a molecular weight of approximately 270.33 g/mol. The structure can be illustrated as follows:

Chemical Structure C16H18N2O\text{Chemical Structure }\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting the replication process and leading to apoptosis in cancer cells. This mechanism may involve the inhibition of topoisomerase II, an enzyme critical for DNA unwinding during replication .
  • Cytotoxicity : Studies indicate that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, including HCT-116 and HepG2. The compound's structure suggests it may possess similar properties, potentially leading to significant anti-cancer activity .

Cytotoxicity Studies

A series of studies evaluated the cytotoxic effects of related quinazoline compounds. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for several compounds in comparison with known standards:

CompoundCell LineIC50 (µM)
This compoundHCT-116TBD
Compound X (related derivative)HCT-1166.29
DoxorubicinHCT-1168.23
Compound YHepG26.29

Note: TBD indicates that specific IC50 data for the compound is still under investigation or not yet published.

Topoisomerase II Inhibition

The ability of quinazoline derivatives to inhibit topoisomerase II has been documented extensively. For instance:

  • Compound X demonstrated an IC50 value of 15.16 µM against topoisomerase II, indicating a moderate inhibitory effect compared to doxorubicin (IC50 = 8.23 µM) .

Case Studies

Recent studies have highlighted the potential therapeutic applications of quinazoline derivatives:

  • Study on Apoptosis Induction : A study found that specific quinazoline derivatives induced apoptosis in HCT-116 cells by increasing pro-apoptotic factors like BAX while decreasing anti-apoptotic factors like Bcl-2 . This suggests that this compound may exhibit similar effects.
  • In Silico Studies : Computational analyses indicated strong binding affinities between quinazoline derivatives and DNA-topoisomerase II complexes, suggesting that modifications in their structure could enhance their biological efficacy .

Q & A

Q. What are the established synthetic routes for 2-[(2-methylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide, and what reaction conditions are critical for high yield?

The synthesis of acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized via reactions between thiol-containing intermediates (e.g., 2-thioquinazoline derivatives) and chloroacetamide precursors under reflux in polar aprotic solvents like DMF or acetonitrile. Catalytic bases such as K₂CO₃ or Et₃N are often employed to deprotonate intermediates and drive the reaction. Reaction time, temperature (60–100°C), and stoichiometric ratios of reactants are critical for optimizing yield. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key structural features do they identify?

Key techniques include:

  • 1H/13C NMR : Identifies proton environments (e.g., methyl groups on the quinazoline and trimethylphenyl rings) and carbon backbone.
  • FT-IR : Confirms the presence of amide (C=O, N-H) and ether (C-O-C) functional groups.
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and purity.
  • X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and confirms regiochemistry of substituents .

Q. What preliminary assays are used to assess the biological activity of this compound?

Initial screening typically involves:

  • Enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity.
  • Cytotoxicity studies (e.g., MTT assay on cancer cell lines) to determine IC₅₀ values.
  • Solubility and permeability tests (e.g., PAMPA or Caco-2 models) to assess drug-likeness. These assays guide prioritization for further optimization .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the experimental design to optimize the synthesis of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways, transition states, and thermodynamic stability of intermediates. For example, ICReDD’s methodology combines reaction path searches with experimental data to narrow optimal conditions (e.g., solvent, catalyst). Machine learning models trained on similar reactions can predict regioselectivity or side-product formation, reducing trial-and-error experimentation .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data for this compound's reactivity?

Contradictions often arise from unaccounted solvent effects or competing reaction pathways. Strategies include:

  • Microkinetic modeling to incorporate solvent polarity and temperature effects.
  • In situ spectroscopic monitoring (e.g., Raman or NMR) to detect transient intermediates.
  • Sensitivity analysis to identify critical parameters (e.g., activation energy) requiring refinement in computational models .

Q. How can advanced statistical experimental design (e.g., Design of Experiments, DoE) minimize the number of experiments required to determine structure-activity relationships?

DoE methodologies (e.g., factorial designs or response surface models) systematically vary parameters (e.g., substituent positions, solvent polarity) and analyze interactions. For example, a Central Composite Design could optimize reaction yield by testing 3–5 levels of temperature, catalyst loading, and solvent ratio. This reduces the experimental burden by up to 70% compared to one-factor-at-a-time approaches .

Q. What methodologies are recommended for investigating the environmental fate and degradation pathways of this compound?

Environmental persistence can be assessed via:

  • Photolysis studies (e.g., exposure to UV light in aqueous solutions) to identify breakdown products.
  • Biodegradation assays using soil or microbial consortia to measure half-life under aerobic/anaerobic conditions.
  • Computational QSAR models to predict bioaccumulation and ecotoxicity .

Q. How can molecular dynamics simulations improve understanding of this compound’s interaction with biological targets?

Simulations (e.g., MD or docking studies) model binding modes with proteins (e.g., kinases) and calculate binding free energies. For instance, simulating the acetamide’s orientation in a kinase active site can guide mutagenesis experiments to validate key residues for interaction. Trajectory analysis reveals conformational flexibility and residence time, critical for optimizing pharmacokinetics .

Methodological Guidelines

  • Safety Protocols : Follow institutional Chemical Hygiene Plans for handling acetamides. Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Store in airtight containers away from moisture .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) using electronic lab notebooks. Share raw spectral data and computational input files via repositories like PubChem .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.